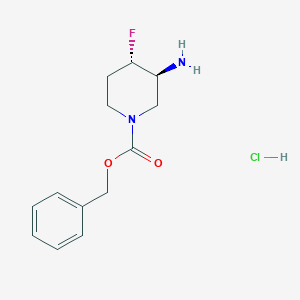
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both amino and fluorine groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a common scaffold in medicinal chemistry.
Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced at the 3-position through nucleophilic substitution reactions using reagents like sodium azide followed by reduction.
Carboxylation: The carboxylate group is introduced via esterification or amidation reactions.
Benzyl Protection: The benzyl group is added to protect the amino group during subsequent reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the carboxylate group can form ionic interactions with target molecules. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- (3S,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine
- (3,4)-cis-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which provides additional steric and electronic properties. This enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C13H18ClFN2O2 |
|---|---|
Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 |
InChI Key |
RZHUCBOTPKCYGH-FXMYHANSSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)





![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
